2-(5-Bromo-2-methoxyphenyl)-2-ureidoacetic acid
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Description
The compound “5-Bromo-2-methoxyphenylboronic acid” is a boronic acid derivative with a molecular weight of 230.85 . It’s used as a reactant for the synthesis of tweezers-like aromatic molecules with luminescent properties and in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
A related compound, “5-bromo-2-methoxyphenol”, can be synthesized by taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .
Molecular Structure Analysis
The molecular formula of “5-Bromo-2-methoxyphenylboronic acid” is BrC6H3(OCH3)B(OH)2 . The InChI key is FVRLSHRAYPFXRQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The “5-Bromo-2-methoxyphenylboronic acid” has a melting point of 130-135 °C . It’s a solid with an assay of ≥95% .
Safety And Hazards
The “5-Bromo-2-methoxyphenylboronic acid” is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-17-7-3-2-5(11)4-6(7)8(9(14)15)13-10(12)16/h2-4,8H,1H3,(H,14,15)(H3,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBGEKSXHBGQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-2-ureidoacetic acid |
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